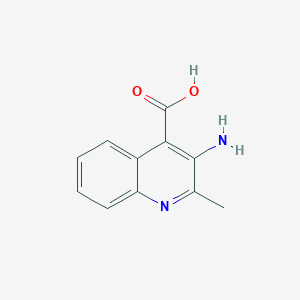

3-Amino-2-methylquinoline-4-carboxylic acid

Vue d'ensemble

Description

3-Amino-2-methylquinoline-4-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of an amino group at the 3-position, a methyl group at the 2-position, and a carboxylic acid group at the 4-position makes this compound unique and potentially useful in various scientific applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-methylquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, which combines isatin with a ketone under basic conditions to yield quinoline-4-carboxylic acids . Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a carbonyl compound .

Industrial Production Methods

Industrial production of quinoline derivatives often employs catalytic processes to enhance yield and efficiency. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green chemistry protocols such as microwave irradiation and ultrasound irradiation are commonly used .

Analyse Des Réactions Chimiques

Types of Reactions

3-Amino-2-methylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinolines.

Applications De Recherche Scientifique

3-Amino-2-methylquinoline-4-carboxylic acid (C11H10N2O2) is a quinoline derivative with a variety of applications, particularly in the pharmaceutical and chemical industries . This compound features an amino group at the 3rd position, a methyl group at the 2nd position, and a carboxylic acid group at the 4th position of the quinoline ring .

Applications

- Pharmaceutical Research: Quinoline derivatives, including this compound, exhibit a broad spectrum of biological properties, such as anti-malarial, anticancer, antifungal, antibacterial, anti-obesity, anti-inflammatory, and anti-tuberculosis activities .

- Antitubercular Agents: Analogs of 2-arylquinoline-4-carboxylic acid have been synthesized and screened as antitubercular agents, targeting Mycobacterium tuberculosis (Mtb) DNA gyrase .

- Protein Kinase CK2 Inhibitors: Derivatives of 3-quinoline carboxylic acid have been studied as inhibitors of protein kinase CK2 .

- Doebner Reaction: Quinoline-4-carboxylic acids can be synthesized from anilines possessing electron-withdrawing groups via the Doebner hydrogen-transfer reaction .

- Dye Industry: 2-methyl-3-hydroxyquinoline-4-carboxylic acids can be used for the manufacture of dyestuffs .

Data

- PubChem CID : 2778375

- Molecular Formula : C11H10N2O2

- Molecular Weight : 202.21 g/mol

- IUPAC Name : this compound

- CAS : 71881-80-6

Mécanisme D'action

The mechanism of action of 3-Amino-2-methylquinoline-4-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with DNA synthesis, leading to its therapeutic effects. The exact pathways and targets depend on the specific biological activity being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylquinoline-4-carboxylic acid: Lacks the amino group at the 3-position.

3-Aminoquinoline-4-carboxylic acid: Lacks the methyl group at the 2-position.

2-Methylquinoline: Lacks both the amino and carboxylic acid groups.

Uniqueness

3-Amino-2-methylquinoline-4-carboxylic acid is unique due to the presence of all three functional groups (amino, methyl, and carboxylic acid) on the quinoline ring. This combination of functional groups enhances its versatility and potential for various applications in scientific research and industry.

Activité Biologique

3-Amino-2-methylquinoline-4-carboxylic acid (AMQCA) is a synthetic compound belonging to the quinoline family, known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with AMQCA, including its mechanisms of action, applications in various fields, and relevant research findings.

- Molecular Formula : C₁₁H₁₀N₂O₂

- Molecular Weight : 202.21 g/mol

- Appearance : Pale-yellow to yellow-brown solid

- Melting Point : Approximately 204 °C

- Boiling Point : 379 °C

The biological activity of AMQCA is primarily attributed to its structural features, which include an amino group, a methyl group, and a carboxylic acid group. These functional groups enable AMQCA to interact with various biological targets, such as enzymes and receptors. The mechanisms of action can include:

- Enzyme Inhibition : AMQCA may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular processes.

- Protein-Ligand Interactions : The compound can bind to proteins, potentially altering their function and activity.

- Antimicrobial Activity : Preliminary studies suggest that AMQCA exhibits antibacterial properties against certain strains of bacteria.

Antimicrobial Properties

Research indicates that quinoline derivatives, including AMQCA, possess significant antimicrobial activities. A study focused on synthesizing various quinoline derivatives reported that several compounds displayed notable antibacterial effects against multidrug-resistant strains of bacteria. In particular, AMQCA was evaluated for its interaction with bacterial DNA gyrase, an essential enzyme for bacterial replication.

| Compound | Activity | Inhibition Zone (mm) |

|---|---|---|

| AMQCA | Antibacterial | 13.7 ± 0.58 |

| Compound A | Antibacterial | 12.5 ± 0.45 |

| Compound B | Antibacterial | 11.0 ± 0.60 |

The results highlight AMQCA's potential as a lead compound in the development of new antibacterial agents .

Antioxidant Activity

In addition to its antibacterial effects, AMQCA has shown promise as an antioxidant agent. The ability to scavenge free radicals contributes to its potential therapeutic applications in preventing oxidative stress-related diseases.

Case Studies and Research Findings

- Antibacterial Evaluation : A study synthesized a series of quinoline derivatives and assessed their antibacterial properties against E. coli and other bacterial strains. AMQCA exhibited a significant inhibition zone compared to control compounds .

- Molecular Docking Studies : Molecular docking analyses demonstrated that AMQCA binds effectively to the active site of bacterial DNA gyrase, suggesting a mechanism for its antibacterial action .

- Synthesis and Characterization : Various synthetic methods have been developed for producing AMQCA, including nucleophilic substitution reactions that yield high purity and yield rates .

Propriétés

IUPAC Name |

3-amino-2-methylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-6-10(12)9(11(14)15)7-4-2-3-5-8(7)13-6/h2-5H,12H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOHNIVJCDQGCCY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380887 | |

| Record name | 3-amino-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71881-80-6 | |

| Record name | 3-amino-2-methylquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.